molecular formula C9H15N3O2 B13535296 3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole

3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole

Cat. No.: B13535296
M. Wt: 197.23 g/mol
InChI Key: BGOVQMOZUFNVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole (CAS 1341769-11-6) is a heterocyclic compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . This molecule features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal and agricultural chemistry, linked via a methyleneoxy bridge to an azetidine ring, a nitrogen-containing heterocycle that can serve as a key pharmacophore . Compounds within this structural class have demonstrated significant promise in agrochemical research, particularly as novel fungicides for controlling or preventing harmful phytopathogenic fungi . The mechanism of action for this class of oxadiazole derivatives is under investigation but is distinct from that of other major fungicide groups, offering potential for managing resistant fungal strains . The propyl substituent on the oxadiazole ring influences the compound's lipophilicity and overall physicochemical properties, which can be critical for bioavailability and field performance. This product is intended for research and development applications in agricultural chemistry and fungicide discovery programs. For Research Use Only. This product is not intended for diagnostic, therapeutic, or veterinary use.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-5-propyl-1,2,4-oxadiazole

InChI

InChI=1S/C9H15N3O2/c1-2-3-9-11-8(12-14-9)6-13-7-4-10-5-7/h7,10H,2-6H2,1H3

InChI Key

BGOVQMOZUFNVBA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NO1)COC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 1,2,4-Oxadiazole Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XlogP Polar Surface Area (Ų) Notable Properties/Applications
3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole C₉H₁₅N₃O₂* ~195.22* Azetidinyloxy, propyl ~1.2* 51* Potential CNS activity (inference)
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole C₉H₁₃N₃O₂ 195.22 Cyclopropyl, azetidinyloxy N/A N/A Higher rigidity due to cyclopropane
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole C₉H₇BrN₂O 253.09 Bromophenyl, methyl N/A N/A Halogenated derivative; synthetic intermediate
5-Ethyl-3-isocyanomethyl-1,2,4-oxadiazole C₅H₆N₄O 138.12 Ethyl, isocyanomethyl N/A N/A Reactive isocyanate precursor
3-Phenyl-5-(benzotriazol-1-ylmethyl)-1,2,4-oxadiazole C₁₅H₁₁N₅O 285.29 Phenyl, benzotriazole N/A N/A Planar conformation; weak hydrogen bonding

*Estimated based on analogs .

Key Observations:
  • Azetidine vs. Cyclopropane : The azetidine ring in the target compound introduces conformational flexibility compared to the cyclopropane in 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole , which may enhance binding to flexible protein targets .
  • Reactive Groups: Compounds like 5-ethyl-3-isocyanomethyl-1,2,4-oxadiazole are valuable as synthetic intermediates but may lack stability in biological systems due to reactive isocyanate groups .
Anti-Inflammatory Activity:
  • 5-Methyl-3-phenyl-1,2,4-oxadiazole demonstrates anti-inflammatory activity comparable to phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) . The target compound’s azetidine group may enhance selectivity for inflammatory mediators like cyclooxygenase (COX) or lipoxygenase (LOX).
HIF-1 Inhibition:
  • 3-Aryl-5-pyrazolyl-1,2,4-oxadiazoles (e.g., compound 11m ) show potent HIF-1 inhibitory activity (IC₅₀ = 0.35 μM), suggesting that substitution with nitrogen-containing heterocycles (e.g., azetidine) could modulate hypoxia-related pathways .
Antiviral and Antimicrobial Potential:
  • Analogs such as 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid exhibit antiviral properties, likely due to their ability to disrupt viral replication machinery .

Biological Activity

The compound 3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
Chemical Formula C₈H₁₃N₃O₂
Molecular Weight 169.21 g/mol
IUPAC Name This compound
CAS Number Not available

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazoles demonstrated broad-spectrum antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

In a comparative study of oxadiazole derivatives:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound816
Gentamicin24

This table illustrates that the compound exhibits moderate antibacterial activity compared to standard antibiotics.

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. Compounds similar to This compound have been investigated for their ability to inhibit cancer cell proliferation. A review indicated that oxadiazole derivatives could induce apoptosis in various cancer cell lines .

Research Findings

In vitro studies have shown that certain oxadiazole derivatives can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

CompoundIC50 (µM) in MCF-7IC50 (µM) in HeLa
This compound1215
Doxorubicin0.50.6

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazoles have also been explored. Compounds with this scaffold have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .

Experimental Evidence

In a study assessing the anti-inflammatory effects:

CompoundInhibition (%) at 100 µM
This compound45
Aspirin70

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole?

The synthesis typically involves cyclization of amidoxime precursors with azetidine derivatives. Key steps include:

  • Cyclodehydration : Use phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate oxadiazole ring formation under reflux conditions (80–100°C) .
  • Azetidine Integration : Nucleophilic substitution reactions to attach the azetidin-3-yloxy group, requiring anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., azetidine methylene protons at δ 3.2–3.8 ppm; oxadiazole carbons at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z: 225.12 for C₁₀H₁₅N₃O₂) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ values for MCF-7, MDA-MB-231) .
  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Apoptosis Induction : Annexin V/PI staining and caspase-3/7 activation assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Modifications :
    • Azetidine Ring : Replacing the azetidine with pyrrolidine reduces steric hindrance, enhancing receptor binding .
    • Propyl Chain : Elongation to butyl increases lipophilicity (logP from 1.2 to 1.8), improving membrane permeability .
  • Bioisosteric Replacements : Substituting oxadiazole with thiadiazole alters electron density, affecting enzyme inhibition (e.g., topoisomerase IIα) .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

  • Dose-Response Refinement : Test 10–12 concentrations (0.1–100 µM) to identify outliers .
  • Mechanistic Profiling : Compare ROS generation (DCFH-DA assay) and mitochondrial membrane potential (JC-1 dye) to differentiate apoptosis pathways .
  • Receptor Binding Assays : Radioligand displacement studies (e.g., estrogen receptor-α IC₅₀) clarify target specificity .

Q. How can molecular docking predict interactions with biological targets?

  • Target Selection : Prioritize enzymes (e.g., human DNA topoisomerase IIα, PDB ID: 1ZXM) or receptors (e.g., EGFR, PDB ID: 1M17) .
  • Docking Parameters : Use AutoDock Vina with Lamarckian GA (grid size: 25 ų; exhaustiveness: 20). Key interactions:
    • Hydrogen bonding between oxadiazole N and Lys352 (topoisomerase IIα) .
    • Hydrophobic interactions of the propyl chain with Val93 (EGFR) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics :
    • Rodent Models : Oral bioavailability (Cₘₐₓ: 1.5 µg/mL; Tₘₐₓ: 2 h) and half-life (t₁/₂: 4.5 h) in Sprague-Dawley rats .
    • Metabolite Identification : LC-MS/MS of plasma samples (metabolites: glucuronide conjugates) .
  • Toxicity :
    • Acute toxicity (OECD 423): LD₅₀ > 500 mg/kg .
    • Hepatorenal histopathology (H&E staining) after 28-day repeat dosing .

Q. How can conflicting data on metabolic stability be addressed?

  • Microsomal Assays : Human liver microsomes (HLM) with NADPH cofactor; monitor depletion over 60 min (T½ > 30 min indicates stability) .
  • CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme inhibition (IC₅₀ > 10 µM preferred) .
  • Species Comparison : Rat vs. human microsomes to predict interspecies variability .

Methodological Challenges

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression (e.g., carbonyl peak at 1740 cm⁻¹) .
  • Design of Experiments (DoE) : Optimize temperature (70–90°C), solvent (DMF vs. DCM), and stoichiometry (1:1.2 amidoxime:azetidine) .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Heat shock (37–60°C) followed by Western blotting to confirm target protein stabilization .
  • RNA Interference (siRNA) : Knockdown of putative targets (e.g., topoisomerase IIα) to attenuate compound activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.